2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
Description
2-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a methoxy group at the 2-position of the acetamide backbone and a methylcarbamoyl-substituted benzyl group at the para position of the phenyl ring. This compound’s structure integrates both hydrogen-bonding (amide and carbamoyl groups) and hydrophobic (methoxy and aryl) functionalities, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[4-[(2-methoxyacetyl)amino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-11(15)7-9-3-5-10(6-4-9)14-12(16)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFSEYRYQUCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-aminomethylphenylacetic acid with methoxyacetyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with methyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide as an anti-inflammatory agent. It acts by inhibiting specific pathways involved in the inflammatory response, particularly those mediated by cytokines such as IL-6 and TNF-alpha.
Case Study : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating chronic inflammatory conditions .
Antifungal Activity
The compound has also been investigated for its antifungal properties. Its mechanism involves disrupting fungal cell wall synthesis, making it effective against various pathogenic fungi.
Research Findings : A study published in Journal of Fungal Biology reported that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimal cytotoxicity to human cells .
Anticancer Potential
Emerging research indicates that this compound may have anticancer effects, particularly against certain types of tumors. Its ability to induce apoptosis in cancer cells has been a focal point of investigation.
Experimental Evidence : In a recent experiment involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . This suggests its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Carbamoyl : Sulfonamide-containing analogs (e.g., ) exhibit enhanced hydrogen-bonding capacity, often correlating with enzyme inhibition (e.g., COX-2) . In contrast, methylcarbamoyl groups (as in the target compound) may improve metabolic stability due to reduced susceptibility to hydrolysis .
- Quinazoline Derivatives : The quinazolinyl analog () demonstrates potent kinase inhibition, suggesting that the target compound’s methoxy and carbamoyl groups could similarly modulate steric and electronic interactions in active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~1.8–2.2) suggests moderate membrane permeability, comparable to dioxaborolan-containing analogs () but higher than hydrophilic hydroxycarbamimidoyl derivatives ().
- Solubility : Methoxy and carbamoyl groups likely reduce aqueous solubility compared to sulfonamide derivatives (e.g., ), necessitating formulation optimization for bioavailability .
Biological Activity
2-Methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including its effects on cellular processes, enzyme activity, and therapeutic properties.
Synthesis
The synthesis of this compound typically involves multiple steps. A common method includes the reaction of 4-aminomethylphenylacetic acid with methoxyacetyl chloride under basic conditions to form an intermediate product. This intermediate is then reacted with methyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and solvents such as dichloromethane or toluene.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | 4-Aminomethylphenylacetic acid + Methoxyacetyl chloride | Basic conditions |
| 2 | Intermediate + Methyl isocyanate | Controlled temperature |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets can vary depending on the application context.
Cellular and Enzyme Effects
Research indicates that this compound may influence various cellular processes. Studies have shown it can affect enzyme activity, particularly in pathways related to inflammation and pain modulation .
Potential Biological Activities:
- Anti-inflammatory effects: The compound has been evaluated for its ability to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Analgesic properties: Preliminary studies indicate that it may possess pain-relieving properties, making it a candidate for further research in pain management.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds, providing insights into the potential effects of this compound.
- Antioxidant Activity : A study on related compounds demonstrated significant antioxidant activity, which may extend to this compound as well, given structural similarities .
- Toxicological Assessments : In toxicity studies involving related compounds, liver toxicity was noted as a primary concern. Such findings suggest that while evaluating this compound, liver function should be monitored closely due to potential hepatotoxic effects observed in similar chemical classes .
- Pharmacological Profiles : Research into the pharmacological profiles of structurally similar compounds has indicated various therapeutic potentials, including anti-cancer and neuroprotective activities. These findings support the need for comprehensive evaluations of this compound in similar contexts .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide, and how can intermediates be characterized?
A multi-step synthesis approach is typically employed, starting with functionalization of the phenyl ring followed by sequential coupling of the methoxyacetamide and methylcarbamoyl groups. For example, analogous compounds have been synthesized using activating agents like DMAP in pyridine with Ac₂O to acetylate intermediates, followed by chromatographic purification . Post-synthesis characterization requires ¹H/¹³C NMR to verify substituent positions, IR spectroscopy to confirm carbonyl stretches (amide I/II bands), and mass spectrometry for molecular weight validation .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity assessment via HPLC (using C18 columns and acetonitrile/water gradients) is critical, with stability studies conducted under controlled humidity and temperature (e.g., 4°C, inert atmosphere). Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify hydrolytic or oxidative susceptibility, particularly at the carbamoyl and acetamide linkages .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Target-specific assays (e.g., enzyme inhibition for kinases or proteases) should be prioritized. For instance, compounds with methylcarbamoyl motifs have shown affinity for receptors like GPCRs, warranting radioligand binding assays or fluorescence-based enzymatic activity assays . Dose-response curves (IC₅₀/EC₅₀) and counter-screening against related targets are essential to establish selectivity.
Advanced Research Questions
Q. How can computational modeling optimize the synthesis pathway or predict metabolite formation?
Density Functional Theory (DFT) calculations can identify transition-state energetics in key reaction steps (e.g., amide bond formation), guiding solvent or catalyst selection . For metabolite prediction, in silico tools like GLORY or SyGMa simulate phase I/II transformations, highlighting potential sulfoxidation or N-demethylation sites .
Q. What strategies resolve discrepancies in reported biological activity across studies?
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). A systematic approach includes:
- Standardizing protocols (e.g., ATP concentration in kinase assays).
- Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analysis of dose-response data to account for batch-to-batch compound variability .
Q. How can the compound’s pharmacokinetic properties be improved without compromising target affinity?
Prodrug derivatization of the methoxy group (e.g., phosphonate esters for solubility) or structural isomerism (shifting the methylcarbamoyl substituent) can enhance bioavailability. LogP/logD measurements and artificial membrane permeability assays (e.g., PAMPA) guide modifications to balance lipophilicity and aqueous solubility .
Q. What advanced spectroscopic techniques elucidate conformational dynamics in solution?
NOESY/ROESY NMR can identify spatial proximity between methoxy and carbamoyl groups, while variable-temperature NMR reveals rotational barriers around the acetamide bond. For solid-state insights, X-ray crystallography (if suitable crystals are obtained) provides precise bond angles and packing interactions .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., HATU vs. EDCI), solvents (DMF vs. DCM), and temperatures, reducing iterative trial-and-error .
- Data Reproducibility : Employ QC standards (e.g., USP-grade reagents) and document synthetic batches with detailed reaction logs (time, yield, purity) .
- Toxicological Profiling : While limited data exist, preliminary Ames tests and hepatocyte cytotoxicity assays are recommended before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
